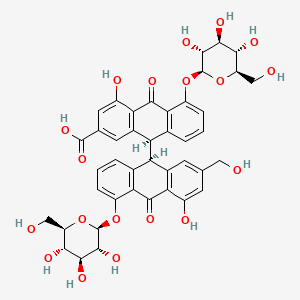
番泻苷C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
番泻苷C: 是一种属于蒽醌苷类 的天然化合物。番泻苷以其强大的泻药和止血特性而闻名。
科学研究应用
化学::
- 番泻苷是研究糖基化反应和碳水化合物化学的宝贵工具。
- 研究人员探索它们在糖基化过程中的反应性和选择性。
- 泻药特性:番泻苷被广泛用于治疗便秘。 它们通过在肠道中保留水分促进排便 .
- 止血作用:番泻苷已证明在控制胃和十二指肠出血方面有效。 它们增强血小板计数和纤维蛋白原水平,缩短凝血时间,并防止胃黏膜损伤 .
- 番泻苷在制药和草药行业有应用。
- 它们是天然泻药和草药茶的重要成分。
作用机制
- 番泻苷主要在大肠 发挥作用。
- 口服给药后,它们部分被小肠吸收。
- 在大肠中,它们发生水解和还原,形成大黄素蒽酮 或大黄素蒽酮-8-葡萄糖苷 。
- 大黄素蒽酮被认为是导致泻药作用的真正活性成分。
- 此外,番泻苷抑制葡萄糖和钠穿过肠壁的运输,刺激蠕动。
安全和危害
生化分析
Biochemical Properties
Sennoside C plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial β-glucosidase in the gut, which hydrolyzes Sennoside C into its active form, rhein anthrone. This active form then stimulates the colon’s mucosa, leading to increased peristalsis and bowel movements . Additionally, Sennoside C has been shown to inhibit the activity of human immunodeficiency virus (HIV) reverse transcriptase, specifically the ribonuclease H (RNase H) activity .
Cellular Effects
Sennoside C exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In the colon, Sennoside C induces the secretion of water and electrolytes into the lumen, which helps soften the stool and promote bowel movements. It also affects the expression of genes involved in inflammation and apoptosis, potentially leading to protective effects against certain gastrointestinal disorders . Moreover, Sennoside C has been reported to regulate blood glucose levels and attenuate traits of type 2 diabetes mellitus and obesity by modulating gut microbiota composition .
Molecular Mechanism
The molecular mechanism of Sennoside C involves several key interactions at the molecular level. Upon hydrolysis by bacterial β-glucosidase, the active metabolite rhein anthrone is formed. Rhein anthrone binds to and activates specific receptors in the colon, leading to increased peristalsis and bowel movements. Additionally, Sennoside C inhibits the activity of HIV reverse transcriptase by binding to the RNase H active site, thereby preventing the replication of the virus . Sennoside C also modulates the expression of genes involved in inflammation and apoptosis, contributing to its protective effects on the gastrointestinal tract .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sennoside C have been observed to change over time. The stability and degradation of Sennoside C are influenced by various factors, including pH, temperature, and the presence of enzymes. In vitro studies have shown that Sennoside C is relatively stable under acidic conditions but can degrade under alkaline conditions . Long-term effects of Sennoside C on cellular function have been observed in both in vitro and in vivo studies, with chronic exposure leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Sennoside C vary with different dosages in animal models. At low doses, Sennoside C effectively stimulates bowel movements without causing significant adverse effects. At high doses, Sennoside C can lead to toxic effects, including dehydration, electrolyte imbalance, and renal lesions . In a 6-month study with rats, Sennoside C was tolerated without specific toxic effects at doses up to 100 mg/kg . Chronic exposure to high doses may result in adverse effects on food consumption, body weight gain, and biochemical parameters .
Metabolic Pathways
Sennoside C is involved in several metabolic pathways, primarily in the gastrointestinal tract. The hydrolysis of Sennoside C by bacterial β-glucosidase leads to the formation of rhein anthrone, which is further metabolized by bacterial reductase . This metabolic pathway is crucial for the activation of Sennoside C and its subsequent laxative effects. Additionally, Sennoside C has been shown to modulate the composition of gut microbiota, which can influence metabolic flux and metabolite levels .
Transport and Distribution
Sennoside C is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. In the colon, Sennoside C is absorbed by enterocytes and transported to the site of action, where it exerts its laxative effects . The distribution of Sennoside C within the body is influenced by factors such as pH, enzyme activity, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of Sennoside C is primarily in the colon, where it exerts its laxative effects. Sennoside C is directed to specific compartments within the colonocytes through targeting signals and post-translational modifications . These modifications ensure that Sennoside C reaches its site of action and interacts with the appropriate receptors and enzymes. The localization of Sennoside C within the colon is crucial for its effectiveness as a laxative .
准备方法
合成路线::
- 番泻苷C可以通过多种方法合成,包括化学转化和糖基化反应。
- 一种常见的合成路线涉及蒽醌配基 与葡萄糖部分的糖基化。具体的配基结构决定了所产生的番泻苷的类型。
- 番泻苷的工业生产通常涉及从番泻叶中提取。
- 收获叶子,干燥并加工以获得活性化合物。
- 提取方法包括浸渍、渗滤或索氏提取。
化学反应分析
反应类型::
- 番泻苷可以经历多种反应,包括:
氧化: 蒽醌环的氧化裂解。
还原: 羰基的还原。
取代: 各种位置的取代反应。
- 常见的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)和酸/碱催化剂。
- 番泻苷C反应生成配基衍生物 ,如大黄素 和芦荟大黄素 。
- 这些配基表现出类似的生物活性。
相似化合物的比较
- 番泻苷以其双重特性而独一无二:泻药和止血。
- 类似的化合物包括在药用植物中发现的其他蒽醌苷,如芦荟大黄素 和大黄素。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sennoside C involves the conversion of rhein into sennoside C. This can be achieved through a series of reactions, including glycosylation, oxidation, and hydrolysis.", "Starting Materials": ["Rhein", "Glucose", "Acetic anhydride", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Water"], "Reaction": [ { "Step 1": "Rhein is reacted with glucose in the presence of acetic anhydride and sodium hydroxide to form rhein-8-glucoside.", "Reagents": ["Rhein", "Glucose", "Acetic anhydride", "Sodium hydroxide"], "Conditions": "Room temperature" }, { "Step 2": "Rhein-8-glucoside is oxidized with hydrogen peroxide in methanol to form sennoside C.", "Reagents": ["Rhein-8-glucoside", "Hydrogen peroxide"], "Conditions": "Reflex for 3 hours" }, { "Step 3": "Sennoside C is isolated and purified through crystallization and recrystallization.", "Reagents": ["Sennoside C"], "Conditions": "Crystallization and recrystallization" } ] } | |
| 37271-16-2 | |
分子式 |
C42H40O19 |
分子量 |
848.8 g/mol |
IUPAC 名称 |
4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26?,27?,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 |
InChI 键 |
ZFWOUNNKSHIAFK-JZOSXXJUSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
规范 SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
同义词 |
rel-(9R,9’R)-5,5’-Bis(β-D-Glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)-10,10’-dioxo[9,9’-bianthracene]-2-carboxylic Acid; (R*,R*)-5,5’-bis(β-D-Glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)
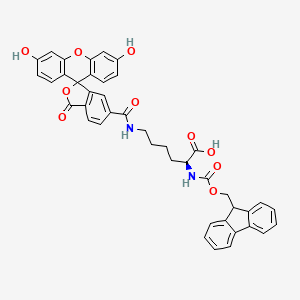
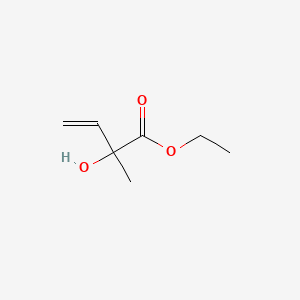


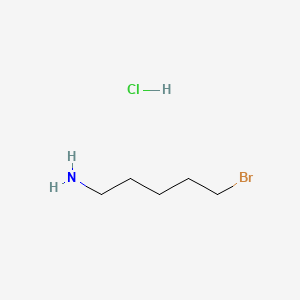
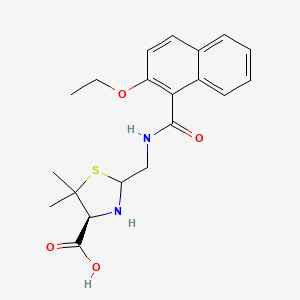



![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)

![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)
